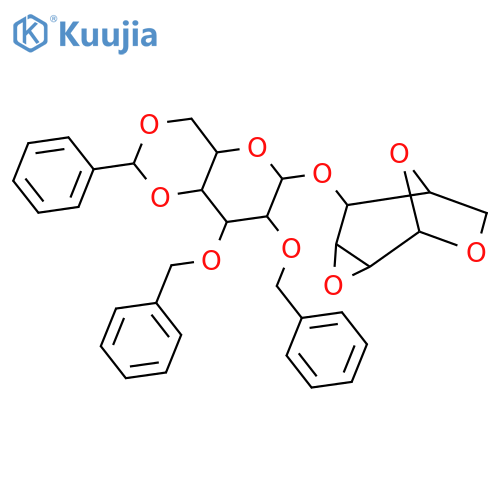Cas no 99541-22-7 (CID 13502672)

CID 13502672 structure
商品名:CID 13502672
CAS番号:99541-22-7
MF:C33H34O9
メガワット:574.617670536041
CID:2160981
CID 13502672 化学的及び物理的性質
名前と識別子
-
- 1,6:2,3-Dianhydro-4-o-(2,3-di-o-benzyl-4,6-o-benzylidene-β-d-glucopyranosyl)-β-d-mannopyranose
- CID 13502672
- 1,6:2,3-Dianhydro-4-O-(2,3-di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranosyl)-b-D-mannopyranose
- 1,6:2,3-Dianhydro-4-O-(2,3-di-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranosyl)-beta-D-mannopyranose
-
- インチ: 1S/C33H34O9/c1-4-10-20(11-5-1)16-34-27-25-23(18-36-31(41-25)22-14-8-3-9-15-22)39-33(29(27)35-17-21-12-6-2-7-13-21)42-26-24-19-37-32(38-24)30-28(26)40-30/h1-15,23-33H,16-19H2
- InChIKey: SSTGUJLILULBIW-UHFFFAOYSA-N
- ほほえんだ: O1C2C3OCC(C(C12)OC1C(C(C2C(COC(C4C=CC=CC=4)O2)O1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)O3
計算された属性
- せいみつぶんしりょう: 574.22028266 g/mol
- どういたいしつりょう: 574.22028266 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 42
- 回転可能化学結合数: 9
- 複雑さ: 872
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 11
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- ぶんしりょう: 574.6
- トポロジー分子極性表面積: 86.4
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (8.6E-3 g/L) (25 ºC),
CID 13502672 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | BICL4085-100mg |
1,6:2,3-Dianhydro-4-O-(2,3-di-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranosyl)-beta-D-mannopyranose |
99541-22-7 | min 99% | 100mg |
£385.00 | 2025-02-21 | |
| Apollo Scientific | BICL4085-250mg |
1,6:2,3-Dianhydro-4-O-(2,3-di-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranosyl)-beta-D-mannopyranose |
99541-22-7 | min 99% | 250mg |
£866.00 | 2025-02-21 | |
| Apollo Scientific | BICL4085-50mg |
1,6:2,3-Dianhydro-4-O-(2,3-di-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranosyl)-beta-D-mannopyranose |
99541-22-7 | min 99% | 50mg |
£241.00 | 2025-02-21 |
CID 13502672 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
99541-22-7 (CID 13502672) 関連製品
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
